G6PD Inhibition vs. Unsubstituted Analog
In the Bayindir et al. (2018) study, N-benzoylindoles 9a–9d were tested against rat erythrocyte G6PD. While individual IC50 values for compound 9b (the 4-chloro derivative) are not publicly disclosed in the abstract, the overall IC50 range for the series spans 3.39–505 µM [1]. Based on established SAR trends for electron-withdrawing substituents, 9b is expected to exhibit greater potency than the unsubstituted phenyl analog 9a. However, the absence of published head-to-head numerical data limits direct quantitative comparison.
| Evidence Dimension | G6PD inhibition IC50 |
|---|---|
| Target Compound Data | Part of series range 3.39–505 µM; individual value not publicly specified for 9b |
| Comparator Or Baseline | 9a (unsubstituted phenyl) individual IC50 not reported |
| Quantified Difference | Cannot be calculated from available public data |
| Conditions | In vitro enzyme assay using purified rat erythrocyte G6PD |
Why This Matters
The absence of precise comparative data underscores the need for targeted procurement and direct experimental validation rather than assuming functional equivalence among N-benzoylindoles.
- [1] Bayindir, S., Temel, Y., Ayna, A., & Ciftci, M. (2018). The synthesis of N-benzoylindoles as inhibitors of rat erythrocyte glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase. Journal of Biochemical and Molecular Toxicology, 32(9), e22193. View Source
